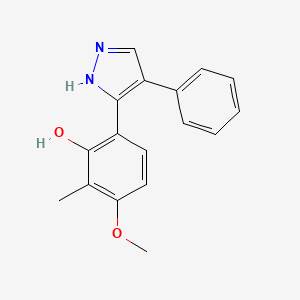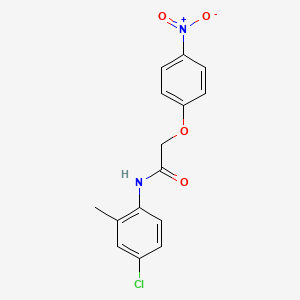![molecular formula C19H26N4O3 B5624078 6-oxo-1-[3-(2-oxo-1-pyrrolidinyl)propyl]-N-(4-pyridinylmethyl)-3-piperidinecarboxamide](/img/structure/B5624078.png)
6-oxo-1-[3-(2-oxo-1-pyrrolidinyl)propyl]-N-(4-pyridinylmethyl)-3-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of complex piperidine derivatives involves multi-component reactions and various synthesis strategies. For example, water-mediated synthesis has been employed for related compounds, indicating the possibility of environmentally friendly and efficient synthesis methods for such complex molecules (Jayarajan et al., 2019). Moreover, efficient asymmetric approaches have been developed for the synthesis of structurally similar compounds, utilizing hydrolytic kinetic resolution (HKR) and other catalytic processes (Kulig et al., 2007).
Molecular Structure Analysis
X-ray crystallography and computational methods are crucial for determining the molecular structure of such compounds. Studies have shown the importance of hydrogen bonds in molecular packing in crystals, highlighting the role of intramolecular and intermolecular interactions in determining the crystal structure (Kuleshova & Khrustalev, 2000).
Chemical Reactions and Properties
The chemical reactivity of piperidine derivatives can be diverse, involving nucleophilic addition, cyclization processes, and interactions with various reagents to form functionalized compounds. For instance, nucleophilic addition-cyclization processes have been utilized to access functionalized pyrido- and pyrrolo[1,2-c][1,3]oxazin-1-ones, showcasing the versatility of piperidine derivatives in synthesizing complex heterocyclic structures (Han et al., 2019).
Propiedades
IUPAC Name |
6-oxo-1-[3-(2-oxopyrrolidin-1-yl)propyl]-N-(pyridin-4-ylmethyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O3/c24-17-3-1-10-22(17)11-2-12-23-14-16(4-5-18(23)25)19(26)21-13-15-6-8-20-9-7-15/h6-9,16H,1-5,10-14H2,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSIADCSUCGGVPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CCCN2CC(CCC2=O)C(=O)NCC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-oxo-1-[3-(2-oxo-1-pyrrolidinyl)propyl]-N-(4-pyridinylmethyl)-3-piperidinecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]-1-(4-methylphenyl)ethanone](/img/structure/B5623997.png)



![dimethyl 2-[(3-pyridinylcarbonyl)amino]terephthalate](/img/structure/B5624009.png)
![(3S*,4R*)-1-[3-(difluoromethoxy)benzoyl]-N,N-dimethyl-4-(4-methylphenyl)pyrrolidin-3-amine](/img/structure/B5624011.png)

![(1R*,3S*)-3-methoxy-7-{[5-(methoxymethyl)-2-thienyl]carbonyl}-3-methyl-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5624019.png)
![4-(1,3-benzodioxol-5-ylacetyl)-1-methyl-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5624021.png)

![4-(4-{1-[3-(dimethylamino)propyl]-1H-imidazol-2-yl}-1-piperidinyl)-6-methoxy-2-pyrimidinamine](/img/structure/B5624036.png)
![6-(4-methoxyphenyl)-2-[2-(4-morpholinyl)-2-oxoethyl]-3(2H)-pyridazinone](/img/structure/B5624038.png)
![2-(1H-indol-3-yl)-N'-[1-(2-naphthyl)ethylidene]acetohydrazide](/img/structure/B5624046.png)
